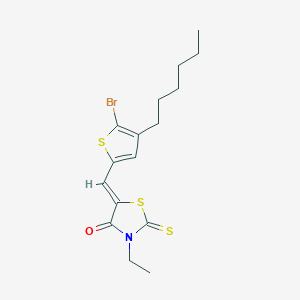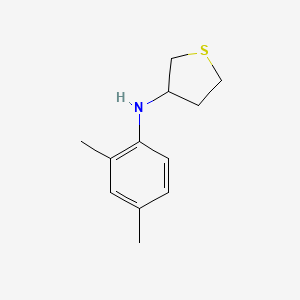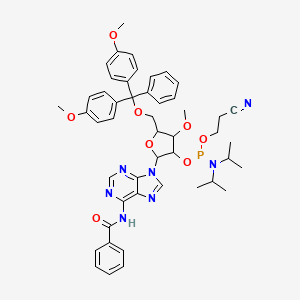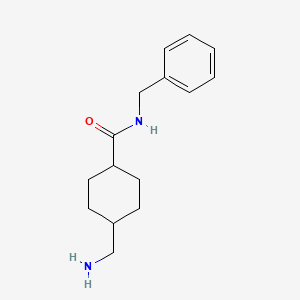
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its tert-butyl and methyl groups, which may influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and methylating agents, respectively.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antiviral properties.
Medicine: As a lead compound for drug development, particularly in the treatment of infections or metabolic disorders.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate depends on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dicarboxylate: A simpler analog without the tert-butyl and methyl groups.
Thiazolidine-4-carboxylate: A related compound with a single carboxylate group.
Thiazolidine-2-thione: A sulfur-containing analog with different reactivity.
Uniqueness
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which may enhance its stability, solubility, and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H17NO5S |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
3-O-tert-butyl 4-O-methyl 2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-8(13)11-6(7(12)15-4)5-17-9(11)14/h6,9,14H,5H2,1-4H3 |
Clave InChI |
VYWPAYKVMRBMCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CSC1O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)


![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)

![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)



![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)




